Morpholine-3-carboxylic acid is a non-proteinogenic, heterocyclic amino acid analog used as a specialized building block in medicinal chemistry and peptide science. Structurally, it incorporates a morpholine ring, which distinguishes it from common cyclic amino acids like proline and pipecolic acid by the presence of an oxygen heteroatom. This feature imparts unique stereoelectronic properties and a defined conformational preference, making it a functional tool for designing molecules with specific three-dimensional structures and improved physicochemical profiles. [REFS-1, REFS-2]
Direct substitution of Morpholine-3-carboxylic acid with structurally similar analogs like pipecolic acid (the all-carbon six-membered ring) or proline (the five-membered ring) is often unfeasible in synthesis and application. The presence of the oxygen atom at the 1-position is not a passive structural change; it fundamentally alters the ring's conformational bias, hydrogen bonding capability, and polarity. [REFS-1, REFS-2]. These differences directly translate to distinct secondary structures in peptidomimetics and significant variations in critical properties like solubility and metabolic stability, making these compounds functionally non-interchangeable for many procurement requirements. [3]
When incorporated into a model tetrapeptide, the cis-isomer of an L-Morpholine-3-carboxylic acid (L-Mor) residue was shown to induce a strong preference for a Type VI beta-turn structure. This provides a distinct conformational outcome compared to the beta-turn structures typically induced by the benchmark cyclic amino acid, L-proline, in similar peptide sequences. [1]
| Evidence Dimension | Induced Secondary Structure |
| Target Compound Data | Preferential formation of Type VI beta-turn (for cis Val-Mor amide bond) |
| Comparator Or Baseline | L-proline (induces other beta-turn types, e.g., Type I or II, in reference peptides) |
| Quantified Difference | Qualitatively different and specific secondary structure induction |
| Conditions | Model tetrapeptide Ac-Val-Xxx-Leu-Phe-OMe in CD3CN solution, analyzed by NMR and IR spectroscopy. |
This allows for the precise design of peptide scaffolds with specific, non-standard geometries that are inaccessible using more common building blocks like proline.
The calculated octanol-water partition coefficient (XLogP3) for (S)-Morpholine-3-carboxylic acid is -3.2, indicating significantly higher hydrophilicity compared to its direct all-carbon six-membered ring analog, (R)-Pipecolic acid, which has an XLogP3 of -2.3. [REFS-1, REFS-2] The presence of the morpholine oxygen atom acts as a strong hydrogen bond acceptor, reducing the compound's lipophilicity.
| Evidence Dimension | Lipophilicity (Calculated) |
| Target Compound Data | XLogP3 = -3.2 |
| Comparator Or Baseline | (R)-Pipecolic Acid: XLogP3 = -2.3 |
| Quantified Difference | 0.9 log units lower (more hydrophilic) |
| Conditions | Computational prediction using the XLogP3 algorithm as provided by PubChem. |
Increased hydrophilicity is a key procurement driver for improving aqueous solubility, which is critical for compound handling, assay performance, and the formulation of potential drug candidates.
An enantiopure, Fmoc-protected version of Morpholine-3-carboxylic acid has been synthesized and successfully used in a standard solid-phase peptide synthesis (SPPS) protocol. The synthesis of a model tripeptide demonstrated full compatibility with common SPPS reagents and conditions, confirming its utility as a ready-to-use building block for automated and manual peptide synthesis. [1]
| Evidence Dimension | Synthetic Process Compatibility |
| Target Compound Data | Fully compatible with standard Fmoc-SPPS workflow |
| Comparator Or Baseline | Standard Fmoc-protected proteinogenic amino acids |
| Quantified Difference | No significant deviation from standard protocols required |
| Conditions | Fmoc-based solid-phase synthesis of a model tripeptide. |
This ensures the compound can be integrated directly into existing, high-throughput laboratory and industrial peptide synthesis workflows without requiring extensive process redevelopment, lowering the barrier to adoption.
This compound is the right choice when the goal is to enforce a specific Type VI beta-turn, a conformational motif not readily accessible with standard proline analogs. This is critical for precisely controlling the shape of a peptide backbone to optimize binding to a biological target. [1]
For projects where the parent peptide or molecule exhibits poor aqueous solubility, incorporating Morpholine-3-carboxylic acid serves as a practical strategy to increase hydrophilicity without sacrificing core structural integrity, facilitating easier handling, formulation, and improved pharmacokinetic profiles. [2]
Due to its proven compatibility with standard Fmoc-SPPS protocols, this building block is suitable for inclusion in automated synthesis platforms for the generation of diverse peptidomimetic libraries, enabling high-throughput screening campaigns. [3]